molecular formula C17H28O2 B584122 4-Nonyl Phenol-13C6 Monoethoxylate CAS No. 1346600-52-9

4-Nonyl Phenol-13C6 Monoethoxylate

Cat. No.: B584122
CAS No.: 1346600-52-9
M. Wt: 270.363
InChI Key: KUXGUCNZFCVULO-BBONSKRCSA-N
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Description

4-Nonyl Phenol-13C6 Monoethoxylate is a nonionic surfactant that belongs to the family of alkylphenol ethoxylates. It is a labeled analogue of 4-Nonyl Phenol Monoethoxylate, where the phenol ring is substituted with six carbon-13 isotopes. This compound is widely used in various industrial applications, including detergents, emulsifiers, and wetting agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate typically involves the ethoxylation of 4-Nonyl Phenol-13C6. The reaction is carried out by reacting 4-Nonyl Phenol-13C6 with ethylene oxide under basic conditions. The reaction is usually catalyzed by an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include a temperature range of 120-180°C and a pressure range of 1-3 atm .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The process involves continuous feeding of 4-Nonyl Phenol-13C6 and ethylene oxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Nonyl Phenol-13C6 Monoethoxylate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The phenolic group can be reduced to form hydroquinones.

    Substitution: The ethoxylate group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran.

    Substitution: Common nucleophiles include halides and alkoxides. .

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted ethoxylates

Scientific Research Applications

4-Nonyl Phenol-13C6 Monoethoxylate has various applications in scientific research, including:

    Chemistry: Used as a reference standard for chemical identification and quantification in analytical chemistry.

    Biology: Used to study the effects of endocrine disruptors on biological systems.

    Medicine: Used in the development of drugs targeting estrogen receptors.

    Industry: Used as a surfactant in detergents, emulsifiers, and wetting agents .

Mechanism of Action

The mechanism of action of 4-Nonyl Phenol-13C6 Monoethoxylate involves its interaction with estrogen receptors. The compound mimics the action of natural estrogens by binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This can result in various biological effects, including altered gene expression and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-Nonyl Phenol Monoethoxylate: The unlabeled analogue of 4-Nonyl Phenol-13C6 Monoethoxylate.

    4-Octyl Phenol Monoethoxylate: A similar compound with an octyl group instead of a nonyl group.

    4-Nonyl Phenol Diethoxylate: A similar compound with two ethoxylate groups instead of one .

Uniqueness

This compound is unique due to the presence of six carbon-13 isotopes in the phenol ring. This isotopic labeling allows for the use of the compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study its structure, reaction mechanisms, and metabolic pathways .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate can be achieved by the reaction of 4-nonylphenol-13C6 with ethylene oxide in the presence of a catalyst.", "Starting Materials": ["4-nonylphenol-13C6", "ethylene oxide", "catalyst"], "Reaction": ["Add 4-nonylphenol-13C6 to a reaction vessel", "Add ethylene oxide to the reaction vessel in the presence of a catalyst", "Heat the reaction mixture to a suitable temperature and maintain it for a specific time period", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography"] }

CAS No.

1346600-52-9

Molecular Formula

C17H28O2

Molecular Weight

270.363

IUPAC Name

2-(4-nonylphenoxy)ethanol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1

InChI Key

KUXGUCNZFCVULO-BBONSKRCSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Synonyms

2-(4-Nonylphenoxy)ethanol-13C6;  2-(p-Nonylphenoxy)ethanol-13C6;  2-(4-Nonylphenoxy)ethyl Alcohol-13C6;  2-(p-Nonylphenoxy)ethanol-13C6;  4-Nonylphenol Monoethoxylate-13C6;  Ethylene Glycol Mono-p-nonylphenyl Ether-13C6;  Ethylene Glycol p-Nonylphenyl Ethe

Origin of Product

United States

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